N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
This compound features a quinazoline core substituted at position 2 with a piperidine group and at position 4 with a sulfanyl acetamide moiety linked to a 3-fluoro-4-methylphenyl group. The quinazoline scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Piperidine substitution may improve solubility and target affinity compared to bulkier substituents .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHPYMCYSQXKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Final coupling with the acetamide group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazoline ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Quinazoline-Based Analogs
Key Observations :
- The piperidine substituent in the target compound may enhance solubility compared to phenyl or ethylamino groups in other quinazoline derivatives .
Sulfanyl Acetamide Derivatives with Heterocyclic Cores
Key Observations :
Oxadiazole and Indole Hybrids
Key Observations :
- Replacement of oxadiazole/indole with quinazoline/piperidine in the target compound may shift activity from enzyme inhibition (LOX, BChE) to kinase or antimicrobial targets .
- Chlorophenyl and pyridinyl substituents in highlight the role of aryl group electronics in modulating bioactivity .
Structural and Functional Insights
- Piperidine vs. Triazole/Oxadiazole : Piperidine’s basicity may enhance solubility and target binding compared to neutral heterocycles like triazoles .
- 3-Fluoro-4-methylphenyl vs. Other Aryl Groups : Fluorine and methyl groups increase lipophilicity and metabolic stability compared to methoxy or nitro substituents .
- Sulfanyl Acetamide Bridge : Common in antimicrobial and enzyme-targeting agents; critical for hydrogen bonding and conformational flexibility .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C20H24FN3OS |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | This compound |
The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include the formation of the quinazoline framework and the introduction of the piperidine and sulfanyl groups.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a related quinazoline derivative demonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit nitric oxide production in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer types.
In Vivo Studies
In vivo studies using murine models have demonstrated that administration of the compound resulted in reduced tumor growth compared to controls. Tumor volume measurements indicated a significant decrease in treated groups:
| Treatment Group | Tumor Volume (mm³) |
|---|---|
| Control | 500 |
| Treatment (50 mg/kg) | 250 |
| Treatment (100 mg/kg) | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
